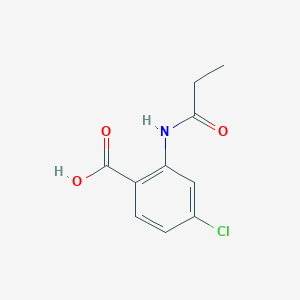

4-Chloro-2-(propanoylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-2-(propanoylamino)benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3. It is a derivative of 4-Chlorobenzoic acid, which is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . This compound is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .

Aplicaciones Científicas De Investigación

-

Acidity Studies in Organic Chemistry

- In the field of organic chemistry, benzoic acid derivatives like “4-Chloro-2-(propanoylamino)benzoic acid” can be used to study the effects of substituents on acidity .

- The presence of electron-withdrawing or electron-releasing groups can affect the stability of a positively charged carbocation .

- For example, one could arrange compounds like 4-nitrobenzoic acid, 4-aminobenzoic acid, 4-chlorobenzoic acid, and benzoic acid in order of increasing acidity, and use the expected inductive effects of the substituents to determine the acidity .

-

Synthesis of Therapeutic SGLT2 Inhibitors

- Benzoic acid derivatives can also be key intermediates in the synthesis of therapeutic Sodium-glucose co-transporter-2 (SGLT2) inhibitors .

- For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- The preparation involves steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

-

Study of TMEM206 in Colorectal Cancer Cell Lines

- In the field of cancer research, benzoic acid derivatives like “4-Chloro-2-(propanoylamino)benzoic acid” could potentially be used in studies involving TMEM206, a protein that is functionally expressed in colorectal cancer cell lines .

- For instance, to mediate TMEM206 knockdown, cells have been transfected with a specific gene solution .

- The specific methods of application or experimental procedures would depend on the nature of the study and the specific goals of the researchers .

-

Synthesis of Antimicrobial and Cytotoxic Agents

- Benzoic acid derivatives, such as 4-aminobenzoic acid (PABA), have exhibited various biological activities .

- In one study, PABA was combined with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .

- The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .

- Some of the Schiff bases also exhibited notable cytotoxicity for the HepG2 cancer cell line .

-

Development of Therapeutic Agents

- PABA is a commonly used building block in pharmaceuticals and is great for the development of a wide range of novel molecules with potential medical applications .

- Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds .

- PABA-based therapeutic chemicals as molecular targets and their usage in biological processes are the primary focus of this review study .

Propiedades

IUPAC Name |

4-chloro-2-(propanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROIVUCRBDYZPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361752 |

Source

|

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(propanoylamino)benzoic acid | |

CAS RN |

274901-75-6 |

Source

|

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)

![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)